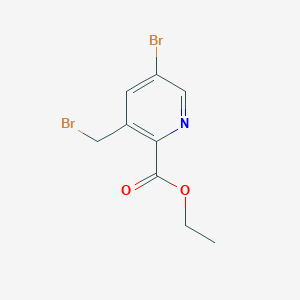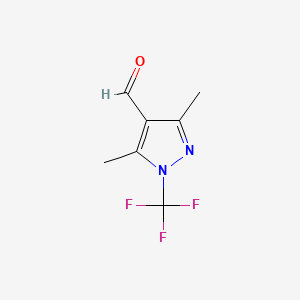
1-(2,4-Difluorobenzyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 g/mol . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,4-difluorobenzyl group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-(2,4-Difluorobenzyl)piperazin-2-one typically involves the reaction of 2,4-difluorobenzyl chloride with piperazin-2-one under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1-(2,4-Difluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazin-2-one derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorobenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorobenzyl)piperazin-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(2,4-Difluorobenzyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorobenzyl)piperidin-4-one: This compound has a similar structure but with a piperidin-4-one ring instead of a piperazin-2-one ring.
1-(3,4-Difluorobenzyl)piperazin-2-one: This compound differs in the position of the fluorine atoms on the benzyl group.
1-(2,4-Difluorophenyl)piperazine: This compound lacks the carbonyl group present in this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazin-2-one ring and the 2,4-difluorobenzyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F2N2O |
|---|---|
Peso molecular |
226.22 g/mol |
Nombre IUPAC |
1-[(2,4-difluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16/h1-2,5,14H,3-4,6-7H2 |
Clave InChI |
VMIHPVKVFQHBJS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
